Tris(2-carboxyethyl)phosphine hydrochloride

Catalog No.
S608041
CAS No.
51805-45-9
M.F
C9H16ClO6P
M. Wt
286.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-carboxyethyl)phosphine hydrochloride

CAS Number

51805-45-9

Product Name

Tris(2-carboxyethyl)phosphine hydrochloride

IUPAC Name

3-[bis(2-carboxyethyl)phosphanyl]propanoic acid;hydrochloride

Molecular Formula

C9H16ClO6P

Molecular Weight

286.64 g/mol

InChI

InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H

InChI Key

PBVAJRFEEOIAGW-UHFFFAOYSA-N

SMILES

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl

Solubility

Solubility in water, g/100ml at 20 °C: 0.78 (very poor)

Synonyms

3,3’,3’’-Phosphinidynetrispropanoic Acid Hydrochloride; Tris(2-carboxyethyl)phosphine Hydrochloride; Tris(carboxyethyl)phosphine Hydrochloride;

Canonical SMILES

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl

Reducing Agent for Disulfide Bonds in Proteins

TCEP.HCl is a valuable tool in scientific research, particularly in the field of biochemistry. It functions as a reducing agent, specifically targeting disulfide bonds. These bonds play a crucial role in the structure and function of proteins. By selectively reducing disulfide bonds, TCEP.HCl allows researchers to:

  • Investigate protein folding and unfolding mechanisms: Understanding how proteins fold into their functional shapes is essential for elucidating their biological activity. TCEP.HCl can be employed to control the folding state of proteins in vitro, enabling researchers to study the dynamics of this process [].
  • Analyze protein-protein interactions: Disulfide bonds can be involved in interactions between different protein molecules. TCEP.HCl can be used to disrupt these interactions, providing insights into the formation and function of protein complexes [].
  • Study protein function: Disulfide bonds can influence the activity of certain proteins. TCEP.HCl can be used to activate or inactivate proteins by reducing or forming disulfide bonds, aiding researchers in understanding the relationship between protein structure and function [].

Advantages of TCEP.HCl over other Reducing Agents

Compared to other commonly used reducing agents like dithiothreitol (DTT) and beta-mercaptoethanol (β-ME), TCEP.HCl offers several advantages:

  • Higher stability: TCEP.HCl is less susceptible to oxidation and displays greater stability across a wider pH range, making it more reliable for extended experiments [].
  • Reduced toxicity: TCEP.HCl is generally considered less toxic than β-ME, minimizing potential health hazards during research [].
  • Fewer side reactions: TCEP.HCl exhibits fewer side reactions compared to DTT, reducing the risk of unwanted modifications to other functional groups within proteins [].

Tris(2-carboxyethyl)phosphine hydrochloride is a water-soluble reducing agent commonly used in biochemical and molecular biology applications. Its chemical formula is C₉H₁₅O₆P·HCl, with a molecular weight of approximately 286.65 g/mol. This compound is particularly effective in reducing disulfide bonds in proteins, converting cystine residues back to cysteine without the need for removal prior to subsequent thiol modifications .

In biological systems, TCEP.HCl acts as a reducing agent by transferring a hydrogen atom to the disulfide bond in proteins. This cleavage disrupts the cystine bridges, which can be crucial for protein folding, stability, and function []. The water solubility of TCEP.HCl allows it to work effectively within the cellular environment.

  • Skin and Eye Irritant: Avoid contact with skin and eyes. Wear gloves and safety glasses when handling. []
  • Potential Respiratory Irritant: Use in a well-ventilated area to avoid inhalation. []

Tris(2-carboxyethyl)phosphine hydrochloride functions primarily as a reducing agent. It reduces disulfide bonds (R-S-S-R') in proteins to free thiol groups (R-SH), which is crucial for protein denaturation and analysis. The reaction can be represented as follows:

RSSR+2TCEP2R SH+TCEP oxidizedR-S-S-R'+2\text{TCEP}\rightarrow 2\text{R SH}+\text{TCEP oxidized}

This property makes it particularly useful in preparing proteins for electrophoresis and other analytical techniques .

In biological systems, tris(2-carboxyethyl)phosphine hydrochloride is recognized for its ability to maintain the reduced state of thiols, which is essential for proper protein folding and function. Unlike other reducing agents such as dithiothreitol, it does not interfere with subsequent reactions involving thiol groups, making it a preferred choice in various biochemical assays . Additionally, its stability across a range of pH levels enhances its utility in biological experiments.

Tris(2-carboxyethyl)phosphine hydrochloride can be synthesized through the reaction of phosphine with chloroacetic acid under basic conditions. The general steps include:

  • Phosphine Preparation: Phosphine gas is generated.
  • Alkylation: The phosphine is treated with chloroacetic acid to form tris(2-carboxyethyl)phosphine.
  • Hydrochloride Formation: The product is then reacted with hydrochloric acid to yield the hydrochloride salt.

This method allows for the efficient production of the compound in a laboratory setting .

Tris(2-carboxyethyl)phosphine hydrochloride finds extensive applications in:

  • Protein Chemistry: Used to reduce disulfide bonds in proteins prior to analysis or modification.
  • Electrophoresis: Facilitates the preparation of samples for gel electrophoresis by maintaining proteins in their reduced state.
  • Labeling Reactions: Useful in labeling cysteine residues with maleimides due to its ability to prevent disulfide bond formation .

Studies have demonstrated that tris(2-carboxyethyl)phosphine hydrochloride interacts effectively with various thiol-containing compounds and proteins. Its non-thiol nature allows it to participate in reactions without forming unwanted side products, unlike traditional reducing agents. This characteristic makes it valuable in studies involving enzyme activity and protein interactions where maintaining reduced states is critical .

Tris(2-carboxyethyl)phosphine hydrochloride has several similar compounds, each with unique properties:

Compound NameStructure TypeKey Features
DithiothreitolDithiolContains thiols; requires removal before thiol reactions.
MercaptoethanolThiolCommonly used but less stable than tris(2-carboxyethyl)phosphine hydrochloride.
1,4-DithiothreitolDithiolSimilar reducing properties but more sensitive to oxidation.

Uniqueness

What sets tris(2-carboxyethyl)phosphine hydrochloride apart is its stability and effectiveness as a non-thiol reducing agent, which simplifies many biochemical procedures by eliminating the need for subsequent purification steps after reduction .

Physical Description

COLOURLESS-TO-YELLOW LIQUID.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

286.0373029 g/mol

Monoisotopic Mass

286.0373029 g/mol

Flash Point

202 °C c.c.

Heavy Atom Count

17

Vapor Density

Relative vapor density (air = 1): 9.8

Density

Relative density (water = 1): 1.4

LogP

1.78

Appearance

Assay:≥98%A crystalline solid

Melting Point

-51 °C

UNII

H49AAM893K

GHS Hazard Statements

Aggregated GHS information provided by 177 companies from 8 notifications to the ECHA C&L Inventory.;
H314 (97.74%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Vapor Pressure

negligible

Pictograms

Corrosive

Other CAS

51805-45-9
115-96-8

Wikipedia

Tris(2-carboxyethyl)phosphine hydrochloride

Dates

Modify: 2023-08-15

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